molecular formula C16H13NO3 B3021082 Benzalhippuric acid CAS No. 1155-48-2

Benzalhippuric acid

Cat. No.: B3021082
CAS No.: 1155-48-2
M. Wt: 267.28 g/mol
InChI Key: HHWCUKQKFIVCEZ-SDNWHVSQSA-N
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Description

Benzalhippuric acid is an organic compound with the molecular formula C₁₆H₁₃NO₃ and a molecular weight of 267.2793 g/mol . It is a derivative of hippuric acid, where the benzoyl group is replaced by a benzal group. This compound is known for its crystalline structure and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzalhippuric acid can be synthesized through the condensation reaction of benzaldehyde and hippuric acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the condensation process. The reaction is carried out under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Benzalhippuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzalhippuric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzalhippuric acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The specific molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Benzalhippuric acid, a derivative of hippuric acid, is formed through the conjugation of benzoic acid with glycine. This compound has garnered interest due to its potential biological activities and implications in various physiological and pathological contexts. This article delves into the biological activity of this compound, exploring its metabolic pathways, physiological effects, and relevant case studies.

Metabolic Pathways

This compound is primarily synthesized in the liver through the conjugation of benzoic acid with glycine. The metabolic pathway can be summarized as follows:

  • Benzoic Acid Formation : Benzoic acid can be derived from dietary sources or produced endogenously from the metabolism of aromatic compounds.
  • Glycine Conjugation : In the liver, benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in urine.
  • Bacterial Metabolism : Gut microbiota also play a role in converting dietary polyphenols into benzoic acid, further contributing to the levels of hippuric acid in the body .

Physiological Effects

The biological activity of this compound can be categorized into several key areas:

  • Detoxification : this compound serves as a detoxification product of toluene exposure, indicating its role in occupational health as a biomarker for environmental exposure .
  • Metabolic Regulation : In vitro studies suggest that hippuric acid may enhance glucose metabolism and mitochondrial function in skeletal muscle cells, potentially offering protective effects against metabolic disorders .
  • Neurotoxicity : At elevated concentrations, this compound may inhibit Organic Anion Transporter (OAT) 3 function in neurons, which can exacerbate toxicity from other compounds like indoxyl sulfate .

Case Studies

Several case studies have investigated the effects and implications of this compound:

1. Occupational Exposure to Toluene

A study examined urinary excretion levels of hippuric acid in workers exposed to toluene. The findings indicated that higher levels of urinary hippuric acid correlated with increased exposure to toluene, validating its use as a biomarker for occupational health monitoring .

2. Friedreich's Ataxia

Research involving patients with Friedreich's ataxia showed significantly reduced formation of hippuric acid after oral administration of benzoic acid compared to healthy controls. This suggests an impairment in the metabolic pathway responsible for converting benzoic acid to hippuric acid, highlighting potential metabolic dysfunctions associated with this condition .

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

  • Pharmacokinetics : A dose-dependent study on sodium benzoate demonstrated that increased doses resulted in higher plasma concentrations of both benzoic and hippuric acids, suggesting a proportional relationship between benzoate intake and hippuric acid formation .
  • Gut Microbiome Interaction : The gut microbiome's role in converting dietary compounds into bioactive metabolites has been emphasized, indicating that dietary habits can influence levels of this compound through microbial metabolism .

Summary Table

Aspect Details
Chemical Structure Glycine conjugate of benzoic acid
Metabolic Pathway Synthesized via liver conjugation; influenced by gut microbiota
Primary Functions Detoxification, metabolic regulation, potential neurotoxicity
Key Case Studies Occupational exposure studies; Friedreich's ataxia investigations
Research Highlights Dose-dependent pharmacokinetics; gut microbiome interactions

Properties

IUPAC Name

(E)-2-benzamido-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,(H,17,18)(H,19,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWCUKQKFIVCEZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242768
Record name (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57427-85-7, 1155-48-2
Record name (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57427-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC10183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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